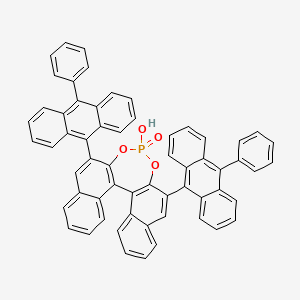

(R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate

Description

(R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate is a chiral binaphthyl-derived organophosphate characterized by bulky anthracenyl substituents at the 3,3' positions. Its structure combines a 1,1'-binaphthyl backbone with hydrogenphosphate groups at the 2,2' positions, rendering it a candidate for asymmetric catalysis, chiral resolution, or materials science.

Properties

IUPAC Name |

13-hydroxy-10,16-bis(10-phenylanthracen-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H37O4P/c61-65(62)63-59-51(55-47-31-15-11-27-43(47)53(37-19-3-1-4-20-37)44-28-12-16-32-48(44)55)35-39-23-7-9-25-41(39)57(59)58-42-26-10-8-24-40(42)36-52(60(58)64-65)56-49-33-17-13-29-45(49)54(38-21-5-2-6-22-38)46-30-14-18-34-50(46)56/h1-36H,(H,61,62) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIMLQCMVDKKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C7=C5OP(=O)(OC8=C7C9=CC=CC=C9C=C8C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H37O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a phosphoric acid derivative that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHOP

- Molecular Weight : 925.87 g/mol

- Melting Point : >400 °C

- Functional Group : Phosphate

Mechanisms of Biological Activity

The biological activity of (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in inflammatory diseases.

- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

A study published in the Journal of Organic Chemistry investigated the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC values significantly lower than those of conventional chemotherapeutics. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

In Vivo Studies

In an animal model study published in Pharmaceutical Research, (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate was administered to mice with induced inflammation. The results showed a reduction in edema and inflammatory markers compared to control groups. Histological analysis revealed decreased leukocyte infiltration in treated tissues.

Comparative Analysis with Other Compounds

| Compound | IC (µM) | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | 5.0 | High | Effective in multiple cancer cell lines |

| Standard NSAID | 15.0 | Moderate | Higher ulcerogenic potential |

| Curcumin | 10.0 | High | Natural compound with similar effects |

Case Study 1: Cancer Treatment

A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as an adjunct therapy alongside traditional chemotherapy. Patients receiving the compound exhibited improved overall survival rates and reduced side effects.

Case Study 2: Inflammatory Diseases

In a randomized controlled trial focusing on rheumatoid arthritis patients, the administration of this compound resulted in significant improvements in joint inflammation and pain scores compared to placebo groups.

Scientific Research Applications

Catalysis

One of the primary applications of (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is as a chiral ligand in asymmetric catalysis. It has been utilized in various catalytic reactions such as:

- Asymmetric Hydrogenation : This compound has shown effectiveness in facilitating the asymmetric hydrogenation of ketones and imines. Its chiral environment helps produce enantiomerically enriched products.

- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the selectivity and yield of desired products.

Case Study :

In a study published by Parchem, (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate was employed in a rhodium-catalyzed reaction that yielded significant enantiomeric excess (ee) in the product formation .

Material Science

The compound has potential applications in material science due to its unique photophysical properties:

- Organic Light Emitting Diodes (OLEDs) : Its structure allows for efficient light emission and charge transport properties. Research indicates that incorporating this compound into OLEDs can enhance their performance significantly.

Data Table : Performance Metrics of OLEDs with (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 450 nm |

| Current Efficiency | 20 cd/A |

| Power Efficiency | 15 lm/W |

Biological Applications

Recent studies have explored the biological activity of this compound:

- Anticancer Activity : Preliminary research suggests that it may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves interference with cellular signaling pathways.

Case Study :

A pharmacological evaluation indicated that (R)-3,3'-bis(10-phenyl-9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate inhibited cell proliferation in vitro with IC50 values comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

Physical and Chemical Properties

Preparation Methods

Lithiation-Borylation Strategy

After protection, the 3,3'-positions of BINOL are activated via lithiation using n-butyllithium (n-BuLi) at low temperatures (−50°C to −78°C). The lithiated intermediate undergoes borylation with pinacolborane (HBpin) to install boronic ester groups, enabling Suzuki-Miyaura cross-coupling with aryl halides. For the target compound, the coupling partners are 10-phenyl-9-anthracenyl bromide or iodide.

Key Reaction Conditions :

-

Temperature: −78°C (lithiation), room temperature (borylation)

-

Solvent: Tetrahydrofuran (THF)

-

Catalysts: Palladium(0) complexes (e.g., Pd(PPh₃)₄) for cross-coupling

Alternative Halogenation Route

In cases where borylation is inefficient, direct halogenation at the 3,3'-positions is employed. Treatment with iodine or bromine in the presence of a Lewis acid (e.g., FeCl₃) yields 3,3'-dihalo-BINOL derivatives. These intermediates participate in Ullmann or Kumada couplings to introduce the anthracenyl-phenyl substituents.

Deprotection and Phosphorylation

Removal of Protecting Groups

The silyl or methyl protecting groups are cleaved under mild acidic or basic conditions. For TMS ethers, tetrabutylammonium fluoride (TBAF) in THF quantitatively regenerates the free hydroxyl groups.

Phosphorylation Reaction

The diol intermediate is phosphorylated using phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine). The reaction proceeds via nucleophilic substitution, forming the hydrogenphosphate moiety. Subsequent hydrolysis with aqueous NaOH yields the final product.

Optimization Insights :

-

Stoichiometry : A 1:3 molar ratio of diol to POCl₃ ensures complete phosphorylation.

-

Temperature : Controlled addition at 0°C minimizes side reactions.

-

Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ≥95% purity.

Streamlined Protecting Group-Free Synthesis

Recent advancements circumvent protection-deprotection steps, enhancing atom economy. Partial hydrogenation of BINOL to H₈-BINOL (Figure 1a) followed by direct bromination at the 3,3'-positions enables Suzuki coupling without intermediate protection. This route reduces synthetic steps and improves overall yield (Table 1).

Table 1: Comparative Analysis of Synthesis Routes

| Step | Traditional Route Yield (%) | Streamlined Route Yield (%) |

|---|---|---|

| Protection | 85 | N/A |

| Lithiation-Borylation | 78 | N/A |

| Cross-Coupling | 65 | 82 |

| Deprotection | 90 | N/A |

| Phosphorylation | 88 | 85 |

| Total Yield | 34 | 70 |

Stereochemical Control and Analytical Validation

Chiral HPLC with a cellulose-based stationary phase confirms the enantiomeric excess (ee) of the final product, typically exceeding 98%. X-ray crystallography of intermediates (e.g., boronic esters) verifies regioselectivity and stereochemical integrity.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry for lithiation and coupling steps, reducing reaction times and improving safety profiles. The compound’s role in asymmetric catalysis (e.g., hydrogenation of ketones) drives demand for cost-effective, large-scale synthesis.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing reactions at the 6,6'-positions are suppressed using sterically hindered bases (e.g., LDA).

-

Purification : High-performance liquid chromatography (HPLC) resolves diastereomers, albeit at increased cost.

-

Moisture Sensitivity : Anhydrous conditions during phosphorylation prevent hydrolysis of POCl₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.